molecular formula C22H17ClN2O4S B2862917 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895461-54-8

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No. B2862917
CAS RN: 895461-54-8
M. Wt: 440.9
InChI Key: FOBZDNLSSJOBDU-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . Benzoxazole derivatives are known to have a broad spectrum of bioactivities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoxazole derivatives can be synthesized through various methods. For instance, a catalyst-free microwave-assisted procedure has been developed for synthesizing N-alkylated 2-aminobenzo[d]oxazoles .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Benzoxazole derivatives can undergo various chemical reactions due to the presence of the benzoxazole ring and other functional groups .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Characterization : A study by Rahman et al. (2014) delved into the synthesis and characterization of N-substituted benzene sulfonamide derivatives for pharmacological exploration, including diuretic, antihypertensive, and anti-diabetic potentials in rats (Rahman et al., 2014).

  • Antimicrobial Activity : Karaman et al. (2018) reported on the antimicrobial activity of 1,3-oxazolidinone derivatives containing amide, sulfonamide, and thiourea moieties. The study specifically highlighted the improved antimicrobial activity against Gram-positive bacteria (Karaman et al., 2018).

  • Antitumor Activity : Research by Fahim and Shalaby (2019) explored the synthesis of novel benzenesulfonamide derivatives, some of which exhibited significant antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).

Chemical Properties and Interactions

  • Quantum Mechanical Studies : A study by Mary et al. (2019) focused on quantum mechanical studies of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds. It explored their potential light harvesting properties and their significance in the development of novel inhibitor molecules (Mary et al., 2019).

  • Molecular Docking and DFT Calculations : The work by Fahim and Shalaby (2019) also included molecular docking and DFT calculations to evaluate the chemical reactivity and potential interactions of the synthesized compounds (Fahim & Shalaby, 2019).

Miscellaneous Applications

  • Proton Exchange Membrane in Fuel Cells : Yao et al. (2014) synthesized a novel sulfonic acid-containing benzoxazine monomer for application in proton exchange membranes in direct methanol fuel cells (Yao et al., 2014).

  • Synthesis and Pro-apoptotic Effects in Cancer Cells : Cumaoğlu et al. (2015) synthesized compounds bearing a sulfonamide fragment and evaluated their pro-apoptotic effects in cancer cells, highlighting the activation of specific apoptotic genes (Cumaoğlu et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzoxazole derivatives are known to interact with various biological targets due to their diverse heteroatoms .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly given the known bioactivities of benzoxazole derivatives . Further studies could also aim to optimize the synthesis process and investigate the compound’s interactions with various biological targets.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S/c23-16-7-11-18(12-8-16)30(27,28)14-13-21(26)24-17-9-5-15(6-10-17)22-25-19-3-1-2-4-20(19)29-22/h1-12H,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBZDNLSSJOBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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